molecular formula C16H20N2O2 B13447964 4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzene

4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzene

Cat. No.: B13447964
M. Wt: 277.37 g/mol
InChI Key: VAQWDIFLYGGQLK-WNWXXORZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzene involves several steps. One method involves the use of allylamine via palladium (II)-assisted cyclization . Another approach employs 4-methoxybenzylamine through a ring-closing-metathesis strategy . The specific reaction conditions, such as temperature and solvents, are crucial for the successful synthesis of this compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions: 4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzene can undergo various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

277.37 g/mol

IUPAC Name

3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-N-(2-phenylethyl)-2H-pyrrole-1-carboxamide

InChI

InChI=1S/C16H20N2O2/c1-3-14-12(2)11-18(15(14)19)16(20)17-10-9-13-7-5-4-6-8-13/h4-8H,3,9-11H2,1-2H3,(H,17,20)/i1D3,3D2

InChI Key

VAQWDIFLYGGQLK-WNWXXORZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1=C(CN(C1=O)C(=O)NCCC2=CC=CC=C2)C

Canonical SMILES

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=CC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.